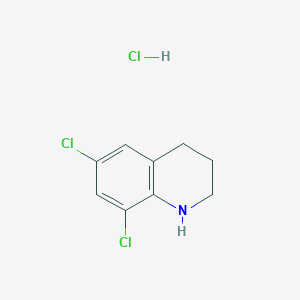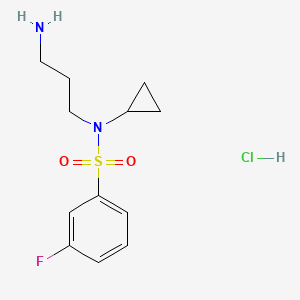
2-氨基-4-氧戊酸盐酸盐
描述
2-Amino-4-oxopentanoic acid is a derivative of valeric acid having amino and oxo substituents at the 2- and 4-positions respectively. It is a 4-oxo monocarboxylic acid and a non-proteinogenic alpha-amino acid .
Synthesis Analysis
The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis
The molecular formula of 2-Amino-4-oxopentanoic acid is C5H9NO3 . The InChI representation isInChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis
The molecular weight of the compound is 131.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .科学研究应用
分子生物学应用
2-氨基-4-氧戊酸盐酸盐,也称为5-氨基乙酰丙酸盐酸盐(5-ALA),因其能够进行各种化学转化而被应用于分子生物学。这些转化包括亲核和亲电取代、取代基修饰、还原和氧化。 此外,它与铁、锌、铜、镍和钴等金属的金属化和去金属化特性在生物学应用中具有重要价值 .
诊断医学
5-ALA 在医学领域用作卟啉的前体。它在治疗面部、头皮和上肢的日光性角化病方面特别有效。 此外,它还有助于在手术过程中可视化神经胶质瘤 .
光动力治疗
在光动力治疗 (PDT) 领域,5-ALA 用作原卟啉 IX (PPIX) 依赖性荧光诊断的诱导剂。 此应用在识别转移性淋巴结和治疗佩吉特病和 HPV 感染相关的宫颈疾病等疾病方面具有重要意义 .
农业
该化合物在农业中也有应用。 正在研究其诱导对植物生长和保护有益的某些反应的潜力 .
作用机制
Target of Action
2-Amino-4-oxopentanoic acid hydrochloride, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . It is primarily targeted towards cells in the body that are involved in heme synthesis . Heme is an essential component of various proteins, including hemoglobin, which is responsible for oxygen transport in the body .
Mode of Action
ALA is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It interacts with these targets and results in the production of heme . In the context of photochemotherapy for actinic keratosis, ALA is applied topically and taken up by the abnormal cells . When exposed to a specific wavelength of light, the heme precursors in the cells react and cause cell death .
Biochemical Pathways
The primary biochemical pathway affected by ALA is the heme synthesis pathway . As an intermediate in this pathway, ALA plays a crucial role in the production of heme . The downstream effects of this include the production of hemoglobin and other heme-containing proteins, which are essential for various biological functions, including oxygen transport .
Pharmacokinetics
It is known that when used in photochemotherapy, ala is applied topically and absorbed by the abnormal cells . The impact of these properties on the bioavailability of ALA is currently unclear and may vary depending on the specific use case and individual patient characteristics.
Result of Action
The primary result of ALA’s action is the death of abnormal cells in conditions such as actinic keratosis . This occurs when the heme precursors in these cells react upon exposure to a specific wavelength of light, causing cell death . This can lead to the clearance of actinic keratosis lesions .
Action Environment
The action, efficacy, and stability of ALA can be influenced by various environmental factors. For example, the effectiveness of photochemotherapy using ALA can be affected by the intensity and wavelength of the light used . Additionally, factors such as the specific location and severity of the actinic keratosis lesions can also influence the action of ALA .
安全和危害
While specific safety and hazards information for 2-Amino-4-oxopentanoic acid hydrochloride is not available, general safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
生化分析
Biochemical Properties
2-Amino-4-oxopentanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the heme biosynthesis pathway. It interacts with various enzymes, including aminolevulinate synthase, which catalyzes its formation from glycine and succinyl-CoA. This compound also interacts with aminolevulinate dehydratase, which converts it into porphobilinogen. These interactions are essential for the production of heme, a vital component of hemoglobin and other heme-containing proteins .
Cellular Effects
2-Amino-4-oxopentanoic acid hydrochloride influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of genes involved in the heme biosynthesis pathway. Additionally, it has been shown to impact cellular metabolism by increasing the production of protoporphyrin IX, a photosensitizer used in photodynamic therapy .
Molecular Mechanism
The molecular mechanism of 2-Amino-4-oxopentanoic acid hydrochloride involves its conversion to protoporphyrin IX, which accumulates in cells. This accumulation leads to the generation of reactive oxygen species upon exposure to light, causing cell damage and apoptosis. The compound binds to enzymes in the heme biosynthesis pathway, such as aminolevulinate synthase and aminolevulinate dehydratase, facilitating its conversion to protoporphyrin IX .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-oxopentanoic acid hydrochloride change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of photodynamic therapy, where prolonged exposure to light can enhance its therapeutic effects .
Dosage Effects in Animal Models
The effects of 2-Amino-4-oxopentanoic acid hydrochloride vary with different dosages in animal models. At low doses, it can effectively induce the production of protoporphyrin IX without causing significant toxicity. At high doses, it can lead to adverse effects, such as skin irritation and photosensitivity. Threshold effects have been observed, where a minimum dose is required to achieve therapeutic benefits .
Metabolic Pathways
2-Amino-4-oxopentanoic acid hydrochloride is involved in the heme biosynthesis pathway. It interacts with enzymes such as aminolevulinate synthase and aminolevulinate dehydratase, which convert it into porphobilinogen and subsequently into protoporphyrin IX. This pathway is crucial for the production of heme, which is essential for various biological processes, including oxygen transport and electron transfer .
Transport and Distribution
Within cells, 2-Amino-4-oxopentanoic acid hydrochloride is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and accumulates in the cytoplasm, where it is converted into protoporphyrin IX. This localization is essential for its role in photodynamic therapy, as the accumulation of protoporphyrin IX in target cells enhances its therapeutic effects .
Subcellular Localization
2-Amino-4-oxopentanoic acid hydrochloride is primarily localized in the cytoplasm, where it undergoes conversion to protoporphyrin IX. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation of protoporphyrin IX in the cytoplasm is crucial for its activity in photodynamic therapy, as it allows for the generation of reactive oxygen species upon light exposure .
属性
IUPAC Name |
2-amino-4-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAFJYYQCWOTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197237-27-7 | |
| Record name | 2-amino-4-oxopentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




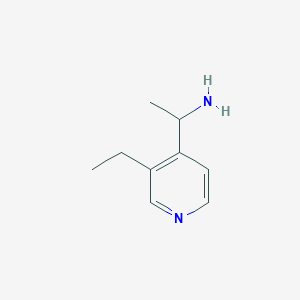
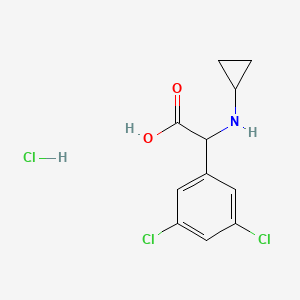
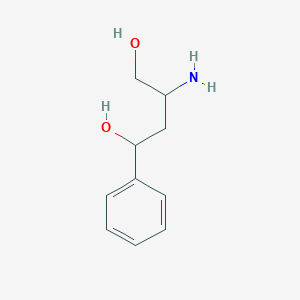
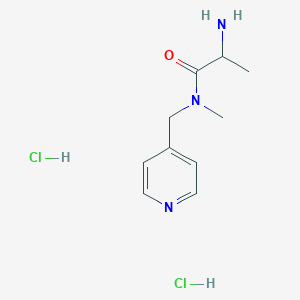
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
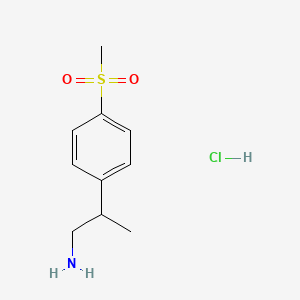
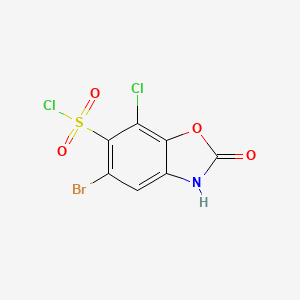
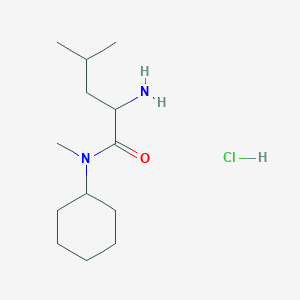
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
